16-Methyloctadecanoic acid

Catalog No.
S535241
CAS No.
17001-28-4
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Methyloctadecanoic acid

CAS Number

17001-28-4

Product Name

16-Methyloctadecanoic acid

IUPAC Name

16-methyloctadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)

InChI Key

PCGKIWPTIJPQHI-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCCCCCC(=O)O

solubility

Soluble in DMSO

Synonyms

Methyl stearic acid

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCC(=O)O

The exact mass of the compound 16-Methyloctadecanoic acid is 298.2872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Biomarker

    Studies have identified 16-methyloctadecanoic acid as a metabolite in some organisms. For instance, research indicates its presence in marine sponges like Xestospongia muta and Suberites massa PubChem: . Its potential as a biomarker for specific organisms or biological processes is a developing area of study.

  • Chemical Properties

    Understanding the chemical properties of 16-methyloctadecanoic acid is crucial for research purposes. Scientific databases like PubChem provide details on its structure, molecular formula (C19H38O2), and other properties relevant to research design PubChem: .

  • Metabolic Pathways

    The role of 16-methyloctadecanoic acid in the metabolic pathways of organisms is a subject of ongoing research. While its presence has been identified, a deeper understanding of its function and synthesis within specific organisms requires further investigation.

16-Methyloctadecanoic acid, also known as 16-methyl stearic acid, is a branched-chain saturated fatty acid with the molecular formula C₁₉H₃₈O₂. It features a methyl group at the 16th carbon of the octadecanoic acid chain, which contributes to its unique properties compared to linear fatty acids. This compound is part of a larger class of fatty acids and is notable for its presence in various biological systems, including plants and animals, where it plays roles in metabolism and cellular functions .

  • Membrane components: They may be incorporated into cell membranes, affecting their fluidity and function.
  • Signaling molecules: Branched-chain fatty acids can be converted into signaling molecules that regulate cellular processes.
  • Energy source: Under certain conditions, they might be broken down for energy production [].
Typical of fatty acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Hydrogenation: Can be hydrogenated to form saturated derivatives.
  • Oxidation: Oxidative cleavage can occur under strong oxidizing conditions, leading to the formation of smaller carboxylic acids.
  • Decarboxylation: Under certain conditions, it may lose a carbon dioxide molecule.

These reactions are significant for its applications in organic synthesis and industrial processes .

Research indicates that 16-methyloctadecanoic acid exhibits various biological activities. It has been identified as a metabolite in several organisms, suggesting potential roles in metabolic pathways. Its unique structure allows it to interact with biological membranes, potentially affecting membrane fluidity and function. Additionally, some studies suggest that branched-chain fatty acids like 16-methyloctadecanoic acid may have implications in energy metabolism and signaling pathways within cells .

Several methods exist for synthesizing 16-methyloctadecanoic acid:

  • From 4-Methylhexanoic Acid: This method involves the metalation of 4-methylhexanoic acid followed by a reaction with carbon dioxide to yield the desired branched fatty acid.
  • Via Lipid Extraction: It can also be isolated from natural sources through lipid extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions that introduce the methyl group at the appropriate position on the octadecanoic acid backbone .

16-Methyloctadecanoic acid has several applications:

  • Biochemical Research: Used as a standard in metabolic studies and fatty acid profiling.
  • Industrial Uses: Employed in the production of surfactants, lubricants, and cosmetics due to its emulsifying properties.
  • Nutritional Studies: Investigated for its potential health benefits related to fatty acid metabolism and energy production .

Interaction studies indicate that 16-methyloctadecanoic acid can influence various biological systems. Its incorporation into lipid bilayers affects membrane properties, which may alter cellular signaling pathways. Additionally, its interactions with proteins involved in lipid metabolism have been explored, suggesting potential regulatory roles in metabolic pathways .

Several compounds share structural similarities with 16-methyloctadecanoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Octadecanoic AcidLinear Saturated Fatty AcidNo branching; common in dietary fats
10-Methyl-Dodecanoic AcidBranched Saturated Fatty AcidMethyl group at the 10th position
17-Methyloctadecanoic AcidBranched Saturated Fatty AcidMethyl group at the 17th position
14-Methyl-Pentadecanoic AcidBranched Saturated Fatty AcidMethyl group at the 14th position

The uniqueness of 16-methyloctadecanoic acid lies in its specific methyl branching at the 16th carbon, which may confer distinct physical and chemical properties compared to its linear counterparts and other branched fatty acids. This structural feature affects its solubility, melting point, and interactions within biological membranes .

Parameters

ParameterValueNotesSource
Physical State at Room TemperatureWhite waxy solidTypical of long-chain fatty acids [1] [2]
Crystal FormCrystallineMethyl branching affects packing [1]
Thermal Degradation TemperatureNot determinedRequires thermal analysis studiesN/A
Phase Transition BehaviorSolid-liquid transitionSimilar to linear fatty acids [7] [8]
Thermal Conductivity (estimated)~0.20-0.24 W/m·KEstimated from octadecane data [8] [9]
Heat Capacity (estimated)~2.0-2.5 J/g·KEstimated from fatty acid literature [10] [11]

Thermal analysis studies using differential scanning calorimetry (DSC) would provide valuable insights into the compound's phase transition behavior [12] [13] [14]. Based on related fatty acid studies, the compound likely exhibits endothermic melting transitions with enthalpy values typical for long-chain fatty acids (150-250 J/g) [10] [15]. The thermal conductivity is estimated to be approximately 0.20-0.24 W/m·K based on octadecane and similar fatty acid data [8] [9].

Solubility Parameters in Organic Matrices

The solubility behavior of 16-methyloctadecanoic acid reflects its highly hydrophobic nature, characterized by extremely low water solubility and good solubility in organic solvents. The compound demonstrates practical insolubility in water with a solubility of only 0.0071 mg/L at 25°C [16] [17], consistent with its high LogP value ranging from 6.578 to 8.34 [3] [5] [6].

Table 3: Solubility Parameters in Various Solvents

SolventSolubilitySource
WaterPractically insoluble (0.0071 mg/L at 25°C) [16] [17]
DMF10 mg/mL [18]
DMSO10 mg/mL [18]
Ethanol5 mg/mL [18]
ChloroformSoluble [1]
Organic solvents (general)Soluble [1]

The polar protic and aprotic solvents show moderate solubility characteristics. In dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the compound exhibits solubility of 10 mg/mL [18], indicating favorable interactions with polar aprotic environments. Ethanol demonstrates lower solubility at 5 mg/mL [18], reflecting the balance between the polar hydroxyl group and the predominantly hydrophobic molecular structure.

Nonpolar organic solvents provide optimal dissolution matrices for 16-methyloctadecanoic acid. The compound shows good solubility in chloroform [1] and other organic solvents [1], consistent with the principle of "like dissolves like." This solubility pattern makes it suitable for applications in lipophilic formulations and organic synthesis procedures.

The Hansen solubility parameters can be estimated using group contribution methods. The dispersion parameter (δd) is approximately 16-17 MPa^1/2, the polar parameter (δp) is 2-3 MPa^1/2, and the hydrogen bonding parameter (δh) is 5-6 MPa^1/2 based on the carboxylic acid functionality and aliphatic chain structure. These parameters predict optimal solubility in solvents with similar Hansen parameter profiles.

Surface Activity and Micelle Formation Kinetics

16-Methyloctadecanoic acid exhibits significant surface-active properties due to its amphiphilic molecular structure, containing both hydrophilic carboxylic acid head group and hydrophobic alkyl chain. The critical micelle concentration (CMC) is estimated to be less than 0.1 mM based on comparisons with surfactin homologues of similar chain length [19] [20] [21].

Table 4: Surface Activity and Micelle Formation Parameters (Estimated)

PropertyEstimated ValueBasis for EstimationSource
Critical Micelle Concentration (CMC)< 0.1 mMBased on C15 surfactin homologue data [19] [20] [21]
Surface Tension Reduction> 25 mN/m reductionBased on similar chain length surfactants [19] [20]
Aggregation Number50-80 moleculesBased on DLS studies of similar compounds [19] [20] [21]
Micelle Size4-6 nm diameterBased on fatty acid micelle literature [19] [20] [21]
Hydrophilic-Lipophilic Balance (HLB)< 5 (lipophilic)Calculated from molecular structureCalculated
Contact Angle on Glass> 90° (hydrophobic)Based on hydrophobic natureEstimated
Emulsification IndexHigh for oil-in-water systemsBased on amphiphilic propertiesEstimated

The surface tension reduction capability is estimated to exceed 25 mN/m based on studies of similar chain length surfactants [19] [20]. The compound's ability to reduce surface tension stems from its tendency to orient at air-water interfaces with the carboxylic acid head group in the aqueous phase and the branched alkyl tail extending into the air phase.

Micelle formation kinetics are influenced by the methyl branching, which affects the packing geometry within micellar structures. The estimated aggregation number of 50-80 molecules reflects the balance between hydrophobic interactions favoring aggregation and steric hindrance from the methyl branch. Dynamic light scattering studies of similar compounds suggest micelle diameters of 4-6 nm [19] [20] [21].

The hydrophilic-lipophilic balance (HLB) is calculated to be less than 5, indicating strong lipophilic character [22]. This low HLB value suggests the compound is more suitable for water-in-oil emulsification systems rather than oil-in-water formulations. The contact angle on glass surfaces is expected to exceed 90°, confirming the hydrophobic surface properties.

Micelle formation thermodynamics follow typical patterns for fatty acid surfactants. The standard free energy of micellization (ΔG°mic) is estimated to be highly negative (-35 to -40 kJ/mol) based on the long alkyl chain and CMC values. The process is entropy-driven, with favorable hydrophobic interactions outweighing the unfavorable restriction of molecular motion within the micelle.

Computational Prediction of Thermodynamic Properties

Density functional theory (DFT) calculations provide accurate predictions of molecular geometry, electronic structure, and thermodynamic properties for 16-methyloctadecanoic acid. Recommended computational levels include B3LYP/6-31G(d,p) for routine calculations and PBE0/def2-TZVP for higher accuracy requirements [23] [24] [25] [26]. These methods effectively capture the electronic structure effects of the methyl branching and carboxylic acid functionality.

Table 5: Computational Prediction Methods and Applications

MethodApplicationRecommended LevelSource
DFT CalculationsElectronic structure, geometry optimizationB3LYP/6-31G(d,p) or PBE0/def2-TZVP [23] [24] [25] [26]
Molecular Dynamics SimulationsConformational analysis, phase behaviorNPT ensemble, 100-500 ns simulations [27] [28] [29] [30] [31]
QSAR ModelsProperty prediction, ADMET studiesGroup contribution methods [6] [32]
Thermodynamic PredictionsHeat capacity, enthalpy calculationsJoback method, UNIFAC models [33] [34] [32]
Molecular ModelingProtein-lipid interactionsAll-atom or united-atom models [27] [28] [30]
Force Field ApplicationsCHARMM, OPLS-AA for fatty acidsValidated for C12-C18 fatty acids [28] [35]

Molecular dynamics (MD) simulations using NPT ensemble conditions over 100-500 nanosecond timescales provide insights into conformational behavior, phase transitions, and thermodynamic properties [27] [28] [29] [30] [31]. The CHARMM and OPLS-AA force fields have been validated for fatty acids in the C12-C18 range and can be reliably applied to 16-methyloctadecanoic acid [28] [35].

Group contribution methods such as the Joback method enable prediction of critical properties, heat capacity, and enthalpy of formation [33] [34] [32]. For 16-methyloctadecanoic acid, the estimated heat of formation is approximately -685 kJ/mol in the gas phase, and the heat capacity follows the typical temperature dependence: Cp(T) = A + BT + CT² + DT³, where coefficients are derived from group contributions.

UNIFAC and PSRK models provide accurate predictions of phase equilibria and activity coefficients in multicomponent systems [36]. These models are particularly valuable for predicting the compound's behavior in complex lipid matrices and formulation systems. The estimated critical temperature is approximately 750-800 K, and the critical pressure is around 1.1-1.2 MPa based on group contribution correlations.

Quantum mechanical calculations reveal that the HOMO-LUMO gap is approximately 8-9 eV, indicating chemical stability and low reactivity under normal conditions. The dipole moment is estimated at 1.5-2.0 Debye, primarily due to the carboxylic acid functionality. These electronic properties influence intermolecular interactions and solubility behavior.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.5

Exact Mass

298.2872

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Methyl stearic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 04-14-2024
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